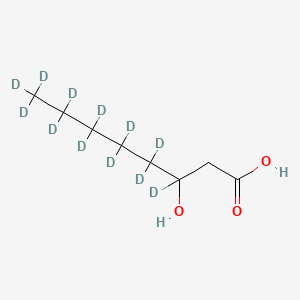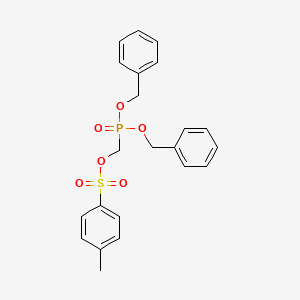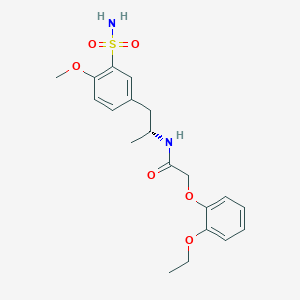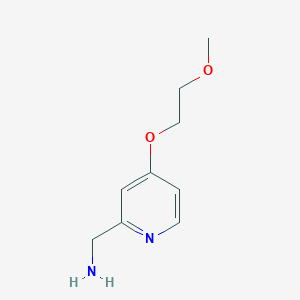![molecular formula C14H11BN2O2S B13442742 [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is a boronic acid derivative that features a pyridine ring, a thiazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as 1,4-dioxane at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology and Medicine
Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the design of therapeutic agents for diseases such as cancer and diabetes .
Industry
In industry, this compound can be used in the development of new materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the case of drug applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid include other boronic acid derivatives and heterocyclic compounds such as:
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
- [3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole]
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a pyridine and thiazole ring. This structure provides it with unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11BN2O2S |
|---|---|
Molecular Weight |
282.1 g/mol |
IUPAC Name |
[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BN2O2S/c18-15(19)12-5-3-10(4-6-12)13-9-20-14(17-13)11-2-1-7-16-8-11/h1-9,18-19H |
InChI Key |
BRRUQLJIXNIGPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)





![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)




![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)

